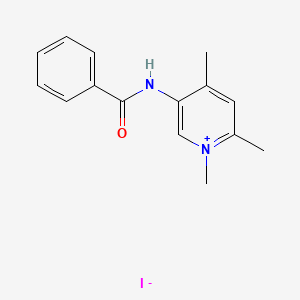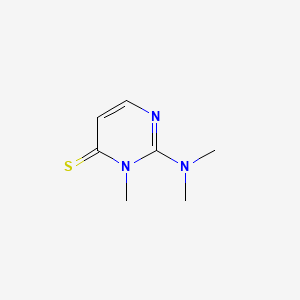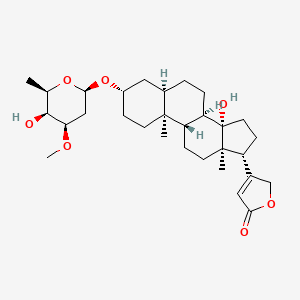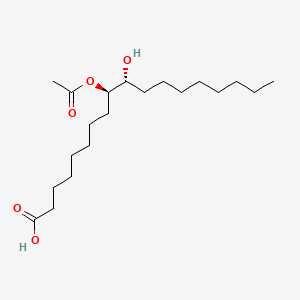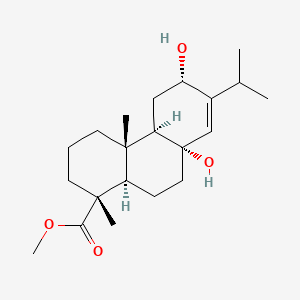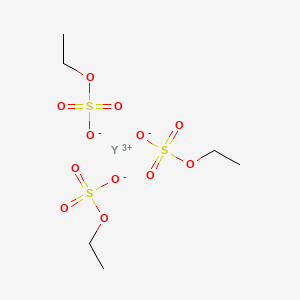![molecular formula C12H16ClNO B577404 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride CAS No. 1259393-22-0](/img/structure/B577404.png)
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride
Vue d'ensemble
Description
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride is a chemical compound with potential applications in scientific research. It is a benzazepine derivative that has been studied for its pharmacological properties and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride is not fully understood. However, it has been reported to act as an antagonist of the dopamine D1 receptor and a partial agonist of the dopamine D2 receptor. This compound has also been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride have been studied in several scientific publications. This compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been reported to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, this compound has been shown to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride in lab experiments include its well-established synthesis method and its potential therapeutic uses. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride. These include:
1. Further investigation of the mechanism of action of this compound to better understand its potential therapeutic uses.
2. Development of more efficient synthesis methods to improve the yield and purity of this compound.
3. Study of the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its safety and efficacy.
4. Investigation of the potential of this compound as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
5. Development of new derivatives of this compound with improved pharmacological properties.
Applications De Recherche Scientifique
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride has been studied for its potential therapeutic uses in various diseases. It has been reported to have anti-inflammatory, anti-tumor, and anti-anxiety properties. In addition, this compound has been studied for its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
7,9-dimethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-8-6-9(2)12-10(7-8)11(14)4-3-5-13-12;/h6-7,13H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVXSFNPPTUJOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721435 | |
| Record name | 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride | |
CAS RN |
1259393-22-0 | |
| Record name | 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

